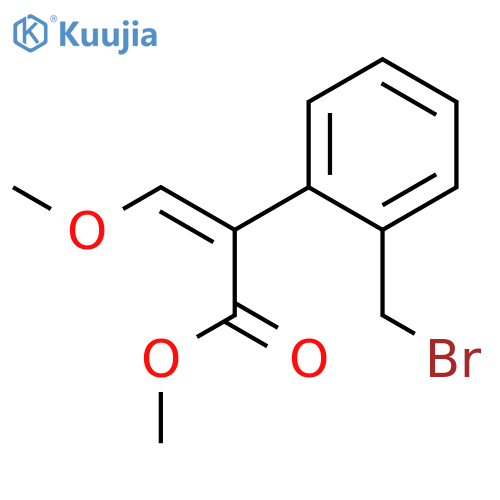

Cas no 117428-49-6 ((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate)

117428-49-6 structure

商品名:(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

CAS番号:117428-49-6

MF:C12H13BrO3

メガワット:285.133823156357

MDL:MFCD16038453

CID:2857704

PubChem ID:9925856

(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate 化学的及び物理的性質

名前と識別子

-

- methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate

- AC9443

- (E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester

- SCHEMBL1263085

- (E)-methyl 2-[2-(bromomethyl)phenyl]-3-methoxypropenoate

- BS-53100

- methyl (E)-2-(2bromomethylphenyl)-3-methoxyacrylate

- Methyl 2-(2-bromomethylphenyl)-3-methoxyacrylate

- methyl E-alpha-(2-bromomethylphenyl)-beta-methoxyacrylate

- AKOS015895801

- CS-0187873

- 117428-49-6

- MFCD16038453

- MGUDGDSNHPKOLL-DHZHZOJOSA-N

- Methyl (E)-2-[2-(Bromomethyl)phenyl]-3-methoxyacrylate

- (e)-methyl 2-[2-(bromomethyl)phenyl]-3-methoxyacrylate

- (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

-

- MDL: MFCD16038453

- インチ: InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+

- InChIKey: MGUDGDSNHPKOLL-DHZHZOJOSA-N

- ほほえんだ: COC=C(C1=CC=CC=C1CBr)C(=O)OC

計算された属性

- せいみつぶんしりょう: 284.00481g/mol

- どういたいしつりょう: 284.00481g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D780348-5g |

Methyl (E)-2-[2-(Bromomethyl)phenyl]-3-methoxyacrylate |

117428-49-6 | 95% | 5g |

$210 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05255-5g |

(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |

117428-49-6 | 95% | 5g |

¥1369.0 | 2024-07-18 | |

| Ambeed | A207663-1g |

(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |

117428-49-6 | 95% | 1g |

$57.0 | 2024-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH246-1g |

(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |

117428-49-6 | 95+% | 1g |

858.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH246-5g |

(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |

117428-49-6 | 95+% | 5g |

3431CNY | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY028-1g |

methyl (2E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate |

117428-49-6 | 95% | 1g |

¥357.0 | 2024-04-25 | |

| Aaron | AR0094TX-5g |

(E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester |

117428-49-6 | 95% | 5g |

$192.00 | 2025-02-11 | |

| 1PlusChem | 1P0094LL-5g |

(E)-3-Methoxy-2-(2-broMoMethylphenyl)propenoic acid Methyl ester |

117428-49-6 | 95% | 5g |

$152.00 | 2023-12-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY028-10g |

methyl (2E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate |

117428-49-6 | 95% | 10g |

¥1821.0 | 2024-04-25 | |

| Key Organics Ltd | BS-53100-1g |

(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate |

117428-49-6 | >95% | 1g |

£155.00 | 2025-02-09 |

(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

117428-49-6 ((E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 13769-43-2(potassium metavanadate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:117428-49-6)(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate

清らかである:99%

はかる:5g

価格 ($):187.0